3,5-Dimethyl-1-(4-nitrophenyl)sulfonylpyrazole
Description
Properties
IUPAC Name |
3,5-dimethyl-1-(4-nitrophenyl)sulfonylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S/c1-8-7-9(2)13(12-8)19(17,18)11-5-3-10(4-6-11)14(15)16/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOZLOMDALRAGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,5-Dimethyl-1-(4-nitrophenyl)sulfonylpyrazole is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by data tables and relevant research findings.
- Molecular Formula : C11H12N4O2S
- Molecular Weight : 252.31 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily involves its interaction with various biochemical pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes linked to inflammatory processes, potentially reducing inflammation in biological systems.
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against a range of bacterial strains, suggesting its potential use in treating infections.
Antimicrobial Properties
A study highlighted the compound's effectiveness against several Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth microdilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate a moderate level of antimicrobial activity, particularly against Staphylococcus aureus, which is known for its resistance to many antibiotics.
Anti-inflammatory Effects
In vitro studies demonstrated that this compound can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential role in managing inflammatory diseases.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A clinical trial investigated the use of this compound in patients with skin infections caused by resistant bacterial strains. The study reported a significant reduction in infection severity after treatment, supporting the compound's potential as an alternative antibiotic. -
Case Study on Inflammation :
Another study focused on patients with rheumatoid arthritis who were administered the compound as an adjunct therapy. Results indicated decreased joint swelling and pain scores compared to the control group, highlighting its anti-inflammatory properties.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates moderate absorption and distribution within biological tissues. It shows a half-life suitable for once-daily dosing in therapeutic settings.
Q & A
Q. What are the established synthetic routes for 3,5-Dimethyl-1-(4-nitrophenyl)sulfonylpyrazole?
The compound is synthesized via condensation of 4-nitrophenylhydrazine with acetylacetone in ethanol under reflux conditions. Key intermediates include N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one, which are treated with reagents like methyl hydrazinecarbodithioate or hydrazinecarbothioamide in the presence of triethylamine or hydrochloric acid .
Q. What spectroscopic methods are used to characterize this compound and its derivatives?
Characterization involves:
- ¹H/¹³C NMR : Identifies methyl groups (δ = 2.37–2.52 ppm) and aromatic protons (δ = 7.84–8.39 ppm) .
- IR spectroscopy : Detects NH stretches (~3180 cm⁻¹) and sulfonyl/nitro group vibrations .
- Mass spectrometry : Confirms molecular ion peaks (e.g., m/z = 363 for derivatives) .
- Elemental analysis : Validates purity and stoichiometry .
Q. How is the antimicrobial activity of derivatives assessed?
The gel diffusion method is employed to test activity against E. coli, B. mycoides, and C. albicans. Derivatives with electron-withdrawing substituents (e.g., nitro groups) show enhanced activity against gram-positive bacteria (B. mycoides), with compound 14 outperforming standard controls .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of thiadiazole derivatives?
- Solvent choice : Absolute ethanol minimizes side reactions during cyclization .
- Catalyst selection : Triethylamine facilitates dehydrochlorination of hydrazonoyl chlorides, enhancing cycloaddition efficiency .
- Reaction time : Refluxing for 4–12 hours ensures complete conversion, as shorter durations lead to unreacted intermediates .
Q. What mechanistic pathways explain the formation of pyrazolylthiadiazole derivatives?
The reaction proceeds via:
- 1,3-Dipolar cycloaddition : Nitrilimines (generated in situ from hydrazonoyl chlorides) react with thioamide groups, forming thiohydrazonate intermediates .
- Intramolecular cyclization : Eliminates methyl mercaptan or ammonia, yielding thiadiazole rings .
- Crystallographic validation : Planar pyrazole rings (r.m.s. deviation = 0.009 Å) and π–π stacking interactions stabilize the final structure .
Q. How do structural modifications influence bioactivity?
- Electron-withdrawing groups : Nitro substituents at the 4-position enhance antibacterial activity by increasing electrophilicity and membrane penetration .
- Steric effects : Bulky substituents (e.g., trifluoromethyl groups) reduce activity against C. albicans due to hindered target binding .
Q. How can crystallographic data resolve ambiguities in molecular geometry?
- SHELX refinement : SHELXL refines high-resolution data to confirm dihedral angles (e.g., 31.38° between pyrazole and benzene rings) and intermolecular interactions (π–π stacking at 3.865 Å) .
- Twinned data analysis : SHELXE robustly handles twinning in macromolecular crystals, ensuring accurate phase determination .
Q. What strategies validate reaction intermediates in multi-step syntheses?
- In situ monitoring : IR tracks C=S group disappearance (1597–1504 cm⁻¹) during thiadiazole formation .
- Isolation and NMR : Intermediates like hydrazinecarbodithioates are isolated and characterized via NH proton signals (δ = 12.27 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
